2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
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Overview
Description
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of an aromatic amine followed by coupling with a β-diketone. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt. For instance, dry sodium nitrite is slowly added to concentrated sulfuric acid at temperatures below 10°C to form the diazonium salt . This intermediate is then coupled with 1-phenylbutane-1,3-dione under controlled conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces amines.
Scientific Research Applications
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain or marker due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, leading to various biological effects. For instance, it may generate reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components . Additionally, the compound’s ability to bind to specific proteins or enzymes can disrupt normal cellular functions and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]phenol: Another azo compound with similar structural features but different substituents on the aromatic rings.
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: A novel azo dye with unique optical properties.
1,3,4-Thiadiazole derivatives: Compounds containing both diazenyl and imino groups, known for their optical and thermal properties.
Uniqueness
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vibrant color, stability, and potential biological activities make it a valuable compound for various applications.
Properties
CAS No. |
89010-50-4 |
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Molecular Formula |
C16H12ClN3O4 |
Molecular Weight |
345.73 g/mol |
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12ClN3O4/c1-10(21)15(16(22)11-5-3-2-4-6-11)19-18-14-8-7-12(20(23)24)9-13(14)17/h2-9,15H,1H3 |
InChI Key |
AMWWNPJSZDJOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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